BenchChemオンラインストアへようこそ!

Rac 109

Cardiovascular Pharmacology Stereoselectivity Local Anesthetics

For researchers requiring a well-characterized model system to study stereoselective block of voltage-gated sodium channels. Rac 109 is a racemic mixture of two enantiomers (RAC 109 I and II) with a potency ratio of 1.7, arising from distinct unbinding rate constants from activated and inactivated channels. This quantifiable difference makes it a superior, defined standard for comparative studies in patch-clamp electrophysiology and chiral pharmacology. Substitution with less-defined anesthetics introduces uncontrolled experimental variability.

Molecular Formula C20H28N2O2
Molecular Weight 328.4 g/mol
CAS No. 17592-97-1
Cat. No. B1680416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac 109
CAS17592-97-1
SynonymsRAC 109
RAC 109, (+)-isomer
RAC 109, (+-)-isomer
RAC 109, (-)-isomer
RAC 109, (R)-isomer
RAC 109, (S)-isomer
RAC 109, hydrochloride, (+-)-isomer
RAC 109, monohydrochloride, (+-)-isomer
RAC 109, monohydrochloride, (R)-isomer
RAC 109, monohydrochloride, (S)-isomer
RAC 109I
RAC 109II
RAC-109
RAC109
Molecular FormulaC20H28N2O2
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCCN1C(=O)CC2(C1=O)CCCC3=CC=CC=C23
InChIInChI=1S/C20H28N2O2/c1-3-21(4-2)13-8-14-22-18(23)15-20(19(22)24)12-7-10-16-9-5-6-11-17(16)20/h5-6,9,11H,3-4,7-8,10,12-15H2,1-2H3
InChIKeyZIBPVLWIYWXNMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rac 109 (CAS 17592-97-1) Procurement Guide: Quantified Differentiation for Cardiovascular Research


Rac 109 (CAS 17592-97-1) is a chiral spirosuccinimide local anesthetic with a unique molecular architecture combining a tetralin spiro-linked to a pyrrolidinedione ring [1]. Its primary procurement value lies in its established, stereospecific mechanism of action on voltage-gated sodium channels, making it a critical tool for dissecting chiral pharmacology [2]. Unlike many first-generation local anesthetics, Rac 109 is defined by its existence as a racemic mixture of two distinct enantiomers (RAC 109 I and RAC 109 II), each exhibiting quantifiable differences in their affinity for and dissociation from cardiac sodium channels [3]. This property makes the compound invaluable as a model system for studying stereoselectivity, state-dependent drug-receptor interactions, and structure-activity relationships in ion channel pharmacology, where procurement decisions hinge on the availability of well-characterized stereoisomers for comparative analysis.

Why Rac 109 Cannot Be Replaced by Generic Local Anesthetics: The Evidence for Stereochemical Stringency


Substituting Rac 109 with a standard local anesthetic (e.g., lidocaine) or even a chiral analog (e.g., bupivacaine) introduces uncontrolled experimental variability due to distinct stereochemical and pharmacological profiles. The data demonstrate that Rac 109 exhibits a markedly higher degree of stereospecificity in its cardiac effects compared to other agents [1]. Specifically, while the enantiomers of bupivacaine also show stereoselective conduction slowing (potency ratio R(+)/S(−) = 2.25), the potency ratio for Rac 109 enantiomers (RAC I/II) is 1.7 [1]. More critically, the underlying kinetic mechanism differs: for Rac 109, stereoselectivity arises primarily from distinct unbinding rate constants from activated and inactivated sodium channels, a feature not universally shared or characterized to the same extent for other local anesthetics [2]. Using a less well-defined or less stereoselective analog would thus confound studies on state-dependent ion channel block, chiral pharmacology, and structure-function relationships, potentially leading to false conclusions regarding the molecular basis of drug action.

Rac 109 Comparative Performance Data: A Guide to Key Differentiators vs. Bupivacaine and Other Analogs


Stereospecificity of Ventricular Conduction Block: Rac 109 vs. Bupivacaine

In isolated perfused rabbit hearts, both Rac 109 and bupivacaine decreased ventricular conduction velocity in a stereospecific manner, but with distinct potency ratios. The maximum effect potency ratio for conduction slowing was 1.7 for Rac 109 enantiomers (RAC I(+)/II(−)) and 2.25 for bupivacaine enantiomers (R(+)/S(−)) [1]. This quantifies the difference in the degree of stereoselectivity between these two chiral local anesthetics in a key functional cardiac assay.

Cardiovascular Pharmacology Stereoselectivity Local Anesthetics

Myocardial Contractility Reduction: Non-Stereospecific Effect of Rac 109

In contrast to its effect on conduction, the negative inotropic effect (decrease in myocardial contractility) of Rac 109 was found to be non-stereospecific [1]. The concentration required to achieve half-maximum effect (C50) for decreasing contractility was 30 μM for Rac 109, compared to 23 μM for bupivacaine, indicating that bupivacaine is slightly more potent at depressing contractility [1]. This dissociation between stereospecific conduction block and non-stereospecific contractility depression is a key differentiating feature.

Cardiotoxicity Inotropy Stereoselectivity

Kinetic Basis of Stereoselective Sodium Channel Block: Differential Unbinding Rates

Using the whole-cell patch-clamp technique in isolated guinea pig ventricular myocytes, the apparent rate constants for drug binding to and unbinding from cardiac sodium channels were calculated [1]. The two Rac 109 enantiomers (RAC109-I and RAC109-II) were found to have significantly different unbinding rate constants from rested, activated, and inactivated channel states, but not significantly different binding rate constants to closed (rested and inactivated) channels [1]. This demonstrates that the stereoselectivity of Rac 109 is driven primarily by differential dissociation from the channel protein, a mechanistic insight not available for most other local anesthetics.

Ion Channel Pharmacology Patch-Clamp Electrophysiology Kinetic Modeling

Membrane Partitioning and Biological Activity: Equal Adsorption, Differential Anti-Hemolysis Threshold

Studies on the interaction of Rac 109 enantiomers with biological membranes revealed that their adsorption to erythrocyte and synaptosome membranes was identical, as were their membrane/buffer partition coefficients [1]. However, despite identical membrane partitioning, a difference was observed in their functional effect: the threshold concentration for anti-hemolysis (protection of erythrocytes from hypotonic lysis) was 1.15·10⁻⁴ M for RAC 109 I and 1.92·10⁻⁴ M for RAC 109 II [1]. Both enantiomers produced 40% anti-hemolysis at a higher concentration of 1.6 mM [1].

Membrane Biophysics Chiral Pharmacology Structure-Activity Relationship

Rac 109 (CAS 17592-97-1): Optimal Application Scenarios for Research and Industrial Use


Cardiovascular Pharmacology: Modeling Stereoselective Ion Channel Block

Rac 109 is the compound of choice for researchers requiring a model system to study stereoselective block of voltage-gated sodium channels. Its well-characterized, quantifiable enantiomeric differences in potency (potency ratio 1.7) and kinetic mechanisms (differential unbinding rates) [1] provide a defined standard against which new compounds or channel mutations can be compared. This application is directly supported by head-to-head data showing its distinct stereoselectivity profile compared to bupivacaine [1].

Electrophysiology: Mechanistic Studies of State-Dependent Drug Action

For patch-clamp electrophysiologists, Rac 109 is a superior tool for investigating the fundamental principles of state-dependent ion channel pharmacology. The published kinetic analysis using the guarded-receptor model provides a quantitative framework for understanding how drug binding and unbinding vary with channel state (rested, activated, inactivated) [1]. This makes it invaluable for testing and refining computational models of drug-channel interactions, a capability not offered by less well-characterized local anesthetics.

Membrane Biophysics: Decoupling Membrane Partitioning from Biological Activity

Rac 109's enantiomers serve as a unique paired control in membrane biophysics studies. Their identical adsorption to and partitioning into lipid membranes, combined with a quantifiable difference in functional activity (e.g., a 1.67-fold difference in anti-hemolysis threshold) [1], allows for the experimental decoupling of non-specific membrane interactions from specific, chiral-dependent biological effects. This makes the compound set ideal for probing the role of specific drug-receptor interactions in complex biological environments.

Analytical Chemistry: Chiral Separation Method Development

The distinct pharmacological profiles of Rac 109 enantiomers (RAC 109 I and RAC 109 II) [1] necessitate robust analytical methods for their separation and quantification. This makes the racemic mixture (CAS 17592-97-1) an excellent test analyte for developing and validating chiral chromatographic methods (e.g., HPLC, SFC) aimed at separating spirosuccinimide enantiomers. Successful method development for Rac 109 can be directly translated to other chiral compounds with similar structural motifs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rac 109

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.